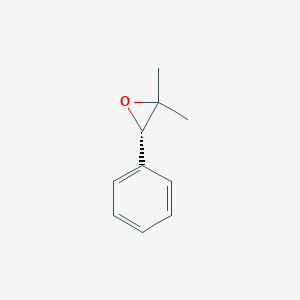
(S)-2,2-dimethyl-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-dimethyl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound has a phenyl group and two methyl groups attached to the oxirane ring, making it a chiral molecule with significant stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-dimethyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of styrene derivatives using peracids or hydrogen peroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-dimethyl-3-phenyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to alkenes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, lithium aluminum hydride, and Grignard reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether solvents.
Major Products
The major products formed from these reactions include β-substituted alcohols, diols, and various oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2,2-dimethyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of (S)-2,2-dimethyl-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The molecular targets include various nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-3-phenyloxirane: The racemic mixture of the compound.
2,2-dimethyl-3-(4-methylphenyl)oxirane: A derivative with a methyl group on the phenyl ring.
2,2-dimethyl-3-(4-chlorophenyl)oxirane: A derivative with a chlorine atom on the phenyl ring.
Uniqueness
(S)-2,2-dimethyl-3-phenyloxirane is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its high reactivity and selectivity make it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(3S)-2,2-dimethyl-3-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1 |
Clé InChI |
GIMKHGWDFQQNSB-VIFPVBQESA-N |
SMILES isomérique |
CC1([C@@H](O1)C2=CC=CC=C2)C |
SMILES canonique |
CC1(C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



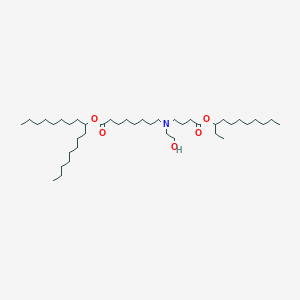
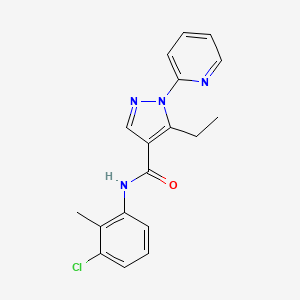
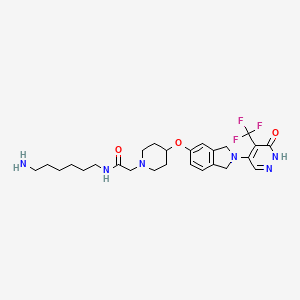
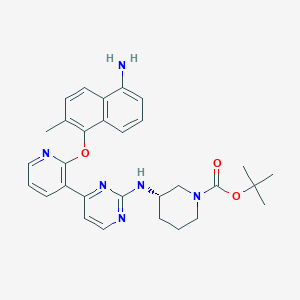
![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)

![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
